5-Nitro-1,7-phenanthroline
Description
Structure
3D Structure
Properties
CAS No. |
41148-68-9 |
|---|---|
Molecular Formula |
C12H7N3O2 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-nitro-1,7-phenanthroline |
InChI |
InChI=1S/C12H7N3O2/c16-15(17)11-7-10-8(3-1-5-13-10)12-9(11)4-2-6-14-12/h1-7H |
InChI Key |
RGHQNGVMKBYEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2N=C1)[N+](=O)[O-])C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitro 1,10 Phenanthroline and Its Advanced Derivatives
Established Synthetic Pathways for 5-Nitro-1,10-phenanthroline (B1664666)
The introduction of a nitro group at the 5-position of the 1,10-phenanthroline (B135089) ring is a critical first step for many synthetic endeavors. This is predominantly achieved through electrophilic nitration, although alternative methods have also been explored.
The direct nitration of 1,10-phenanthroline is the most common and established method for the synthesis of 5-nitro-1,10-phenanthroline. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is typically generated in situ by the reaction of a strong nitric acid with a dehydrating agent, most commonly concentrated sulfuric acid.
The reaction conditions for the nitration of 1,10-phenanthroline can be optimized to achieve high yields. A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used, with the reaction temperature being a critical parameter. echemi.com For instance, dropwise addition of fuming nitric acid to a solution of 1,10-phenanthroline in concentrated sulfuric acid at 0°C, followed by heating at 150°C for 3 hours, can yield 5-nitro-1,10-phenanthroline in high purity after neutralization. echemi.com Yields of 90% or better have been reported for this method. acs.org
It has been observed that heating the reaction mixture to temperatures around 160-170°C can significantly improve the reaction rate and yield. echemi.comacs.org The use of fuming nitric acid in conjunction with concentrated sulfuric acid provides a potent nitrating mixture. echemi.com Upon completion of the reaction, the mixture is typically poured onto ice water, and the pH is adjusted to precipitate the product. echemi.com
Table 1: Reaction Conditions for Electrophilic Nitration of 1,10-Phenanthroline
| Reagents | Temperature | Reaction Time | Yield | Reference |
| Conc. H₂SO₄, Fuming HNO₃ | 150°C | 3 hours | 90% | echemi.com |
| Conc. H₂SO₄, Conc. HNO₃ | 160°C | 3 hours | 99% | echemi.com |
| Conc. H₂SO₄, Conc. HNO₃ | 120°C | 3 hours | - | echemi.com |
| Fuming HNO₃, Conc. H₂SO₄ | 160°C | 3 hours | - | echemi.com |
This table is interactive and allows for sorting by column.
While direct nitration is the predominant method, alternative synthetic strategies for obtaining 5-nitro-1,10-phenanthroline exist, often as part of a multi-step synthesis of more complex derivatives. One such approach involves a Skraup synthesis. This method can be used to construct the phenanthroline ring system from appropriately substituted precursors. For example, the synthesis can start with ortho-nitroaniline, which undergoes a Skraup reaction to form 8-nitroquinoline. Subsequent reduction of the nitro group to an amino group, followed by a second Skraup reaction, can lead to the formation of the 1,10-phenanthroline core. acs.org While not a direct route to 5-nitro-1,10-phenanthroline, this highlights the versatility of the Skraup synthesis in constructing the fundamental phenanthroline framework which can then be nitrated.
Another method involves the synthesis of 1,10-phenanthroline-5,6-dione (B1662461) from 1,10-phenanthroline via 5-nitro-1,10-phenanthroline and 5-amino-1,10-phenanthroline, indicating that the nitro-substituted compound is a key intermediate in this pathway. semanticscholar.org
Derivatization Strategies of 5-Nitro-1,10-phenanthroline
The nitro group in 5-nitro-1,10-phenanthroline is a versatile functional group that opens up a plethora of possibilities for further derivatization. These derivatization strategies allow for the introduction of various functionalities, leading to the synthesis of advanced derivatives with tailored properties for applications in catalysis, materials science, and medicinal chemistry.
The 5-nitro-1,10-phenanthroline scaffold can be further elaborated to include aldehyde functionalities, which are valuable precursors for the synthesis of Schiff bases. For instance, 5-nitro-substituted 1,10-phenanthroline-2,9-dicarboxaldehydes have been synthesized and subsequently used to form Schiff bases. scirp.orgresearchgate.net The condensation reaction of these dialdehydes with various amines, such as sulfur-containing amines, thiosemicarbazide, and 2-mercaptoaniline, leads to the formation of the corresponding Schiff bases. scirp.orgresearchgate.net The presence of concentrated sulfuric acid as a catalyst has been shown to significantly increase the yield of these Schiff base condensation reactions. scirp.orgresearchgate.net These Schiff base ligands are of interest due to their potential as chelating agents for metal ions.
The nitro group in 5-nitro-1,10-phenanthroline can be a precursor for other functional groups through substitution reactions. For example, the reduction of the nitro group to an amino group yields 5-amino-1,10-phenanthroline. This amino-functionalized phenanthroline is a versatile building block for further synthetic modifications. semanticscholar.orgrsc.org The resulting 5-amino-1,10-phenanthroline can be used in various coupling reactions to introduce new substituents or can be diazotized to introduce other functionalities.
Furthermore, the presence of the electron-withdrawing nitro group can influence the reactivity of the phenanthroline ring, potentially enabling nucleophilic aromatic substitution reactions under specific conditions, although this is less common for nitro groups on such electron-deficient ring systems.
Coordination Chemistry and Metal Complexation of 5 Nitro 1,10 Phenanthroline
Ligand Properties and Coordination Modes
5-Nitro-1,10-phenanthroline (B1664666), a derivative of 1,10-phenanthroline (B135089), functions as a robust chelating ligand in coordination chemistry. nih.gov Its properties as a ligand are primarily defined by the two nitrogen atoms within the aromatic framework and the electronic effects imparted by the nitro group at the 5-position.
Like its parent molecule, 1,10-phenanthroline, 5-Nitro-1,10-phenanthroline acts as a bidentate chelating agent, coordinating to metal ions through its two nitrogen atoms. rsc.org The rigid, planar structure of the phenanthroline ring system preorganizes these nitrogen donors for effective chelation, forming a stable five-membered ring with the metal center. This N,N'-bidentate coordination is the most common binding mode and is observed in the vast majority of its metal complexes. rsc.org This chelating effect results in thermodynamically stable complexes with a wide range of metal ions across the periodic table. nih.gov
The presence of a nitro group (-NO₂) at the 5-position of the phenanthroline ring system significantly influences the electronic properties of the ligand and, consequently, its interaction with metal centers. The nitro group is a strong electron-withdrawing group, exerting a negative inductive effect. This effect reduces the electron density on the phenanthroline ring system and, importantly, on the nitrogen donor atoms.
This reduction in electron density makes 5-Nitro-1,10-phenanthroline a weaker σ-donor compared to unsubstituted 1,10-phenanthroline. As a result, the oxidation of the metal center in its complexes becomes more difficult. For example, studies on iron(II) complexes have shown that the presence of the nitro group impedes the oxidation process of the Fe(II) center. Furthermore, the electron-withdrawing nature of the nitro group can enhance the π-acceptor properties of the ligand, which can be significant in complexes with electron-rich transition metals capable of π-backbonding. In a cobalt(II) complex designed as a catalyst, the introduction of the nitro group was found to boost catalytic activity, an effect attributed to the downshift of the d-orbital energy levels of the central cobalt ion.
Synthesis of Metal Complexes with 5-Nitro-1,10-phenanthroline
The synthesis of metal complexes with 5-Nitro-1,10-phenanthroline typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants can be controlled to produce complexes with varying ligand-to-metal ratios.
5-Nitro-1,10-phenanthroline forms stable complexes with a wide variety of transition metals.
Fe(II): The well-known tris-chelate complex, [Fe(5-NO₂-phen)₃]²⁺, has been synthesized and studied. Its formation and electrochemical properties are influenced by the electronic nature of the nitro substituent. rsc.org
Cu(II): Binuclear copper(II) furancarboxylate complexes with the formula [Cu₂(L)₄(5-NO₂-phen)₂] have been synthesized and structurally characterized. researchgate.net In these complexes, the 5-Nitro-1,10-phenanthroline ligand coordinates to each copper center in a bidentate fashion.
Ni(II): Nickel(II) readily forms complexes with phenanthroline derivatives. jocpr.comnih.gov The synthesis of Ni(II) complexes with 5-Nitro-1,10-phenanthroline can be achieved by reacting a nickel(II) salt, such as nickel(II) acetate, with the ligand in a suitable solvent mixture like ethanol/water. jocpr.com
Ru(II): Ruthenium(II) complexes containing the 1,10-phenanthroline scaffold are known for their rich photophysical and electrochemical properties. A nitro-nitrosyl complex, [RuNO(phen)(NO₂)₂OH], has been synthesized, demonstrating the ability of the phenanthroline ligand to coexist with various other ligands in the coordination sphere of ruthenium. rsc.org
Pd(II): A palladium(II) complex, diacetato-(5-nitro-1,10-phenanthroline)palladium(II), has been successfully synthesized and characterized, showcasing the coordination of the ligand to a square-planar palladium center. researchgate.net
Ag(I): Silver(I) complexes with phenanthroline derivatives, such as 1,10-phenanthroline-5,6-dione (B1662461), have been prepared. mdpi.com The synthesis typically involves reacting a silver salt like silver nitrate with the ligand in a solvent such as acetone.
Tl(I): While thallium(III) complexes with 1,10-phenanthroline have been synthesized, forming species like [Tl(phen)₂(Cl)₂]⁺, information on Thallium(I) complexes is less common. diva-portal.org
Co(II): Cobalt(II) complexes with phenanthroline are well-documented. ias.ac.innih.gov The synthesis of cobalt(II) complexes with substituted phenanthrolines, including the closely related 6-nitro-1,10-phenanthroline, has been reported, indicating that 5-Nitro-1,10-phenanthroline would readily form similar complexes. rsc.org
5-Nitro-1,10-phenanthroline is also an effective ligand for sensitizing the luminescence of lanthanide ions. The phenanthroline moiety can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light through its characteristic f-f transitions. researchgate.netchim.it
Eu(III), Tb(III), Sm(III), Dy(III), Gd(III): A range of lanthanide(III) complexes with substituted phenanthroline ligands have been synthesized. chim.itrsc.orgnih.gov Specifically, a europium(III) complex with 5-Nitro-1,10-phenanthroline and 2-thenoyltrifluoroacetone (B1682245) has been prepared and shown to be an efficient light-converting molecular device. researchgate.net The synthesis of complexes with other lanthanides such as Tb(III), Sm(III), Dy(III), and Gd(III) follows similar methodologies, often involving the reaction of a lanthanide salt with the phenanthroline ligand and a β-diketonate co-ligand. rsc.orgnih.gov
Yb(III): Ytterbium(III) complexes with the general formula [Yb(β-diketonate)₃(5-NO₂-phen)] have been synthesized and characterized. These complexes are of interest for their near-infrared (NIR) luminescence.
The coordination chemistry of 5-Nitro-1,10-phenanthroline extends beyond transition and lanthanide metals.
Cd(II): Cadmium(II) forms stable complexes with 1,10-phenanthroline, such as [Cd(phen)₂(NO₃)₂], where the cadmium ion is coordinated by two bidentate phenanthroline ligands. nih.govchemsociety.org.ngacs.org The synthesis of analogous complexes with 5-Nitro-1,10-phenanthroline can be readily achieved by reacting a cadmium(II) salt with the ligand. computersciencejournal.org
V(V): While oxidovanadium(IV) complexes with 1,10-phenanthroline are known, rsc.orgconicet.gov.ar Vanadium(V) complexes have also been utilized in catalysis. mdpi.com The synthesis of Vanadium(V) complexes often involves the use of a suitable vanadium precursor, like an oxovanadium(V) species, which is then reacted with the chelating ligand.
Structural Elucidation of Coordination Compounds
The precise determination of the three-dimensional structure of coordination compounds is paramount to understanding their chemical and physical properties. Single-crystal X-ray diffraction stands as the definitive method for achieving this, providing atomic-level resolution of molecular connectivity, bond lengths, and bond angles.
Single Crystal X-ray Diffraction Analysis of Monomeric Species
While comprehensive single-crystal X-ray diffraction data for a wide array of monomeric 5-nitro-1,10-phenanthroline complexes remains an area of ongoing research, existing studies on related phenanthroline derivatives provide a foundational understanding. In a typical monomeric complex, a central metal ion is coordinated by one or more 5-nitro-1,10-phenanthroline ligands and often other co-ligands, such as halides or solvent molecules. The resulting structures showcase the bidentate chelating nature of the 5-nitro-1,10-phenanthroline ligand, binding to the metal center through its two nitrogen atoms. The specific coordination number and geometry are influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of all ligands involved.
Single Crystal X-ray Diffraction Analysis of Dimeric and Polynuclear Assemblies
The ability of ligands and metal ions to bridge between coordination centers gives rise to dimeric and polynuclear assemblies with extended structural motifs. In the realm of 5-nitro-1,10-phenanthroline chemistry, a notable example is the dimeric copper(II) complex, [Cu(nphen)(gly)(H₂O)]₂·(NO₃)₂·3H₂O (where nphen is 5-nitro-1,10-phenanthroline and gly is glycine). Single-crystal X-ray diffraction analysis of this compound reveals a centrosymmetric dimeric structure where two copper(II) centers are bridged by the carboxylate groups of two glycine ligands. Each copper(II) ion is also coordinated to one 5-nitro-1,10-phenanthroline molecule and a water molecule, resulting in a distorted square pyramidal geometry.
Polynuclear assemblies, or coordination polymers, extend this concept into one, two, or three-dimensional networks. These structures are often formed through the use of bridging co-ligands that link the [M(5-nitro-1,10-phenanthroline)] units. The resulting frameworks can exhibit interesting properties related to porosity, catalysis, and magnetism, all of which are underpinned by their crystal structure.
Analysis of Coordination Geometries (e.g., Octahedral, Pentagonal Bipyramidal)
The arrangement of ligands around a central metal ion defines its coordination geometry, which is a key determinant of the complex's reactivity and physical properties. Common geometries observed in transition metal complexes include octahedral and pentagonal bipyramidal arrangements.
Octahedral Geometry: In an octahedral geometry, the central metal ion is surrounded by six ligands positioned at the vertices of an octahedron. This is a very common coordination environment for many transition metal ions. For a complex of 5-nitro-1,10-phenanthroline to adopt an octahedral geometry, the metal center would be coordinated to three bidentate 5-nitro-1,10-phenanthroline ligands, as in [M(5-nitro-1,10-phenanthroline)₃]ⁿ⁺, or a combination of 5-nitro-1,10-phenanthroline and other monodentate or bidentate ligands to achieve a coordination number of six. The nitro group on the phenanthroline backbone can influence the electronic structure and, consequently, the ligand field splitting in such complexes.
Pentagonal Bipyramidal Geometry: A less common but equally fascinating coordination geometry is the pentagonal bipyramid, where the central atom is surrounded by seven ligands. This geometry consists of a plane of five equatorial ligands and two axial ligands positioned above and below this plane. The formation of a pentagonal bipyramidal complex with 5-nitro-1,10-phenanthroline would require a metal ion that can accommodate a coordination number of seven and a suitable combination of ligands. The steric bulk and electronic character of the 5-nitro-1,10-phenanthroline ligand would play a crucial role in the stabilization of such a high-coordination-number complex.
Non-covalent Interactions in Crystal Packing (e.g., π-π Stacking, Hydrogen Bonding)
Beyond the covalent bonds that define the coordination sphere, non-covalent interactions play a critical role in the self-assembly of molecules in the solid state, leading to the formation of supramolecular architectures. For complexes of 5-nitro-1,10-phenanthroline, π-π stacking and hydrogen bonding are particularly significant.
π-π Stacking: The planar aromatic ring system of the 5-nitro-1,10-phenanthroline ligand is highly conducive to π-π stacking interactions. In the crystal lattice, these interactions can occur between the phenanthroline moieties of adjacent complex molecules, leading to the formation of extended columnar or layered structures. The presence of the electron-withdrawing nitro group can modulate the electron density of the aromatic system, influencing the strength and geometry of these π-π stacking interactions.
Spectroscopic and Spectroelectrochemical Characterization of 5 Nitro 1,10 Phenanthroline and Its Complexes
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the structural characteristics of 5-Nitro-1,10-phenanthroline (B1664666) and its coordination compounds. uha.fr These methods measure the vibrational energy states of molecules, offering a unique "fingerprint" based on the molecular bonds. nih.gov While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, and their results are often complementary. thermofisher.comedinst.com
The vibrational spectrum of 5-Nitro-1,10-phenanthroline is dominated by the characteristic modes of its two primary components: the phenanthroline rings and the nitro group.
The nitro group (-NO₂) , being a strong electron-withdrawing moiety, gives rise to two prominent and easily identifiable stretching vibrations:
Asymmetric stretching (ν_as(NO₂)) : Typically observed in the 1500-1560 cm⁻¹ region.
Symmetric stretching (ν_sym(NO₂)) : Usually found in the 1300-1370 cm⁻¹ range.
These bands are crucial for confirming the presence and electronic environment of the nitro group. For instance, in studies of metal-organic frameworks (MOFs) incorporating nitro-functionalized linkers, the ν_as(NO₂) and ν_sym(NO₂) bands were identified at 1535 cm⁻¹ and 1352 cm⁻¹, respectively. acs.org
The phenanthroline skeleton displays a series of complex vibrational modes due to its aromatic, heterocyclic nature. Key characteristic bands include:
C=C and C=N stretching vibrations : These occur in the 1400-1650 cm⁻¹ region and are indicative of the aromatic ring system.
C-H stretching vibrations : Aromatic C-H stretches typically appear above 3000 cm⁻¹.
Ring breathing modes and C-H bending vibrations : These are found throughout the fingerprint region (below 1500 cm⁻¹) and are sensitive to substitution and coordination.
The combination of FTIR and Raman spectroscopy provides a more complete vibrational characterization, as some modes may be strong in one technique and weak or silent in the other. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-H Stretch | >3000 | FTIR, Raman |
| C=C / C=N Stretch | 1400 - 1650 | FTIR, Raman |
| Nitro Asymmetric Stretch (ν_as(NO₂)) | 1500 - 1560 | FTIR |
| Nitro Symmetric Stretch (ν_sym(NO₂)) | 1300 - 1370 | FTIR |
Upon coordination of 5-Nitro-1,10-phenanthroline to a metal center via its two nitrogen atoms, significant changes occur in the vibrational spectrum, providing direct evidence of complex formation. The electron density in the phenanthroline ring is altered, which in turn affects the force constants of the bonds.
Key spectral changes upon metal coordination include:
Shifts in Phenanthroline Ring Vibrations : The C=C and C=N stretching modes of the phenanthroline skeleton typically shift to higher frequencies (a blueshift). This is a result of the rigidification of the ligand structure upon chelation.
Shifts in Nitro Group Vibrations : The coordination event can also influence the electronic character of the nitro group. In the case of NO₂-functionalized MOFs, the ν_as(NO₂) and ν_sym(NO₂) bands were observed to blueshift upon formation of the framework, indicating a strengthening of the N-O bonds. acs.org This effect highlights the electronic communication across the molecule.
Appearance of Metal-Ligand Modes : New, low-frequency bands corresponding to the metal-ligand (M-N) stretching vibrations can appear. These are typically found in the far-infrared region (200-500 cm⁻¹) and provide direct information about the strength of the coordination bond.
These spectral shifts are routinely used to confirm the successful synthesis of metal complexes with 5-Nitro-1,10-phenanthroline and to probe the nature of the metal-ligand interaction. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence, Phosphorescence)
Electronic spectroscopy provides critical information about the electronic structure, excited states, and photophysical behavior of 5-Nitro-1,10-phenanthroline and its complexes.
The UV-Vis absorption spectrum of 5-Nitro-1,10-phenanthroline, like other phenanthroline derivatives, is characterized by intense absorption bands in the ultraviolet region. These bands arise from the promotion of electrons from occupied molecular orbitals to unoccupied ones. youtube.com The primary transitions observed are:
π-π* Transitions : These are high-intensity absorptions associated with the promotion of electrons within the delocalized π-system of the aromatic phenanthroline rings. For the parent 1,10-phenanthroline (B135089) molecule, these transitions are typically observed as strong bands between 230 and 275 nm. mdpi.comglobaljournals.orgdergipark.org.tr The presence of the nitro group and conjugation can shift these bands.
n-π* Transitions : These are generally lower-intensity transitions involving the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to an anti-bonding π* orbital. globaljournals.orgdergipark.org.tr These transitions can sometimes be obscured by the more intense π-π* bands.
In metal complexes, the absorption spectrum is often a combination of transitions originating from the ligand and, in some cases, metal-to-ligand charge transfer (MLCT) bands. mdpi.com The π-π* transitions of the 5-Nitro-1,10-phenanthroline ligand are typically preserved, though they may be shifted upon coordination. researchgate.net
| Transition Type | Typical Wavelength Range (nm) | Relative Intensity | Origin |
|---|---|---|---|
| π → π | 230 - 300 | High | Aromatic phenanthroline system |
| n → π | >300 | Low | Nitrogen lone pair electrons |
While 5-Nitro-1,10-phenanthroline itself is weakly fluorescent, it serves as an excellent "antenna" ligand for sensitizing the luminescence of lanthanide ions like Europium (Eu³⁺) and Samarium (Sm³⁺). researchgate.netrsc.org This process, known as the antenna effect, involves a multi-step energy transfer mechanism:
The 5-Nitro-1,10-phenanthroline ligand absorbs UV light, promoting it to an excited singlet state (S₁).
The ligand undergoes efficient intersystem crossing (ISC) to a long-lived triplet state (T₁).
Energy is transferred from the ligand's triplet state to an appropriate accepting energy level of the coordinated lanthanide ion.
The excited lanthanide ion then relaxes by emitting light, producing its characteristic sharp, line-like emission spectra.
The efficiency of this energy transfer is critically dependent on the energy of the ligand's triplet state. For 5-Nitro-1,10-phenanthroline, the triplet state energy has been determined to be 20,048 cm⁻¹. researchgate.net This energy level is well-matched for sensitizing the emissive states of certain lanthanides, particularly Eu³⁺. researchgate.net A Eu(III) complex incorporating 5-Nitro-1,10-phenanthroline and 2-thenoyltrifluoroacetone (B1682245) has been shown to exhibit a remarkable luminescence quantum yield of 36.0% and a long excited-state lifetime of 458 µs, indicating highly efficient energy transfer from the ligand to the metal center. researchgate.net
Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's absorption or emission bands when the polarity of the surrounding solvent is changed. researchgate.net This phenomenon arises from differential solvation of the molecule's ground and excited electronic states.
Molecules like 5-Nitro-1,10-phenanthroline, which possess both a π-conjugated system and a polar nitro group, are expected to exhibit solvatochromic behavior. The interaction between the molecule's dipole moment and the solvent's polarity can stabilize or destabilize the ground and excited states to different extents. nih.gov
Positive Solvatochromism (Red Shift) : If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a bathochromic (red) shift in the absorption or emission maximum. Many phenanthroline derivatives exhibit positive solvatochromism. nih.gov
Negative Solvatochromism (Blue Shift) : Conversely, if the ground state is more polar, increasing solvent polarity will cause a hypsochromic (blue) shift. researchgate.net
The study of solvatochromic effects on 5-Nitro-1,10-phenanthroline can provide valuable information about the change in its dipole moment upon electronic excitation and the nature of solute-solvent interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of 5-nitro-1,10-phenanthroline and its derivatives. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton and Carbon NMR for Structural Confirmation of Ligand and Derivatives
Proton NMR (¹H NMR) is instrumental in confirming the successful synthesis and purity of 5-nitro-1,10-phenanthroline. The aromatic region of the ¹H NMR spectrum displays a distinct pattern of signals corresponding to the seven protons on the phenanthroline core. The introduction of the nitro group at the C5 position causes a significant downfield shift for adjacent protons due to its strong electron-withdrawing nature.
Experimental ¹H NMR data for 5-nitro-1,10-phenanthroline provides clear evidence for its structure. researchgate.netrosesci.com The chemical shifts are unique to the specific electronic environment of each proton on the heterocyclic rings. researchgate.net
| Proton | Experimental Chemical Shift (δ, ppm) |
|---|---|
| H-2 | 9.25-9.35 |
| H-3 | 7.80-7.90 |
| H-4 | 8.40-8.50 |
| H-6 | 8.90-9.00 |
| H-7 | 8.75-8.85 |
| H-8 | 7.75-7.85 |
| H-9 | 9.20-9.30 |
Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The assignments are based on published data and spectral interpretation.
While specific ¹³C NMR data for 5-nitro-1,10-phenanthroline is not extensively published, the spectrum of the parent compound, 1,10-phenanthroline, serves as a reference. chemicalbook.com For 5-nitro-1,10-phenanthroline, the carbon atom C-5, directly attached to the nitro group, would be expected to show a significant downfield shift, while other carbons in its vicinity would also be influenced.
Solution Behavior and Ligand Dynamics
¹H NMR is also a powerful technique for studying the behavior of 5-nitro-1,10-phenanthroline in solution, particularly upon coordination to a metal center. When the ligand binds to a metal ion, a general downfield shift of all proton signals is typically observed. This deshielding effect is a result of the donation of electron density from the ligand's nitrogen atoms to the metal's orbitals. The magnitude of these shifts can provide information about the nature and strength of the metal-ligand bond. Furthermore, changes in the symmetry of the ligand upon coordination can lead to changes in the multiplicity and appearance of the NMR signals, offering insights into the geometry of the resulting complex.
Mass Spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry, ESI-MS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and confirming the composition of 5-nitro-1,10-phenanthroline and its metal complexes. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing these types of compounds.
FAB-MS has been successfully used to characterize metal complexes involving the 5-nitro-1,10-phenanthroline ligand. cdnsciencepub.com In positive-ion FAB-MS, the spectra of complexes often show the intact molecular cation, such as [Fe(5-NO₂-phen)₃]²⁺, allowing for unambiguous confirmation of the complex's formation and stoichiometry. cdnsciencepub.com In addition to the molecular ion, structurally significant fragment ions are also observed. Common fragmentation patterns include the sequential loss of ligands or counter-ions, providing further structural information. cdnsciencepub.com
ESI-MS is another soft ionization technique widely employed for the analysis of coordination complexes in solution. nih.govresearchgate.net It is particularly effective for identifying species present in a solution, and it can detect intact complex ions with high sensitivity. nih.gov For instance, ESI-MS studies on related iron(II) phenanthroline complexes have shown the formation of stable complex ions in the gas phase, which are readily detected. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. It is an indispensable tool for studying the electronic structure and coordination environment of paramagnetic metal complexes of 5-nitro-1,10-phenanthroline, such as those with Cu(II), Fe(III), or other transition metals with non-zero electron spin. nih.govlibretexts.org
The EPR spectrum provides key parameters, namely the g-factor and hyperfine coupling constants.
g-Factor : The g-factor is a measure of the magnetic moment of the unpaired electron. Its deviation from the free-electron value (g ≈ 2.0023) provides information about the extent of spin-orbit coupling and the nature of the orbitals containing the unpaired electron. Anisotropy in the g-factor (gₓ ≠ gᵧ ≠ g₂) reveals details about the symmetry of the metal ion's coordination environment. auburn.edu
Hyperfine Coupling : The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand nitrogens) leads to the splitting of EPR lines, known as hyperfine coupling. The magnitude of this coupling is related to the spatial distribution of the unpaired electron, offering direct insight into the covalency of the metal-ligand bonds.
For example, in a hypothetical square planar Cu(II) complex with 5-nitro-1,10-phenanthroline, the EPR spectrum would be expected to show axial anisotropy (g∥ > g⊥ > 2.0). The strong electron-withdrawing effect of the nitro group on the phenanthroline ligand would modulate the electron density at the copper center, which in turn would influence the g-values and the copper hyperfine coupling constants (A∥ and A⊥). nih.gov Such data is critical for understanding the electronic ground state of the complex and its chemical reactivity. ias.ac.in
Cyclic Voltammetry and Electrochemical Behavior
Cyclic voltammetry (CV) is the most commonly used technique for investigating the electrochemical properties of 5-nitro-1,10-phenanthroline and its complexes. It provides information about the redox potentials and the stability of the different oxidation states of the compounds.
Redox Activity of the Phenanthroline Moiety and its Derivatives
In complexes such as tris(5-nitro-1,10-phenanthroline)ruthenium(II), the cyclic voltammogram displays distinct redox waves. researchgate.net The Ru(II)/Ru(III) oxidation is typically observed at a more positive potential compared to the analogous [Ru(phen)₃]²⁺ complex. This shift is a direct consequence of the nitro groups, which decrease the electron density on the ruthenium center, making it more difficult to oxidize. Conversely, the ligand-based reductions occur at less negative potentials.
Electron Transfer Properties within Complexes
The introduction of the electron-withdrawing nitro group in 5-nitro-1,10-phenanthroline (5-NO2-phen) has a profound effect on the redox properties of its metal complexes. This is evident in studies of various transition metal complexes, where the electron transfer processes are primarily centered on the ligand.
In a study of tris(5-nitro-1,10-phenanthroline)ruthenium(II), cyclic voltammetry revealed that the redox processes are localized on the 5-NO2-phen ligands. The complex exhibits multiple reduction waves, each corresponding to the sequential addition of electrons to the π* orbitals of the three ligands. The presence of the nitro group makes the ligand easier to reduce compared to the unsubstituted 1,10-phenanthroline.
Similarly, cobalt(II) complexes with 5-nitro-1,10-phenanthroline have been investigated to understand their redox behavior. The cyclic voltammogram of tris(5-nitro-1,10-phenanthroline)cobalt(II) shows distinct redox couples associated with the ligand-centered reductions. The electron-withdrawing nature of the nitro group shifts the reduction potentials to more positive values, indicating a greater ease of reduction.
The spectroelectrochemical analysis of fac-[Re(Cl)(CO)3(5-Nitro-1,10-phenanthroline)] provides further insight into the electron transfer dynamics. Upon one-electron reduction, the resulting radical anion exhibits characteristic changes in its infrared spectrum. The shifts in the vibrational frequencies of the carbonyl ligands are indicative of the delocalization of the added electron onto the 5-nitro-1,10-phenanthroline ligand. This delocalization is a key aspect of the electron transfer properties of the complex.
The table below summarizes the key research findings on the electron transfer properties of 5-nitro-1,10-phenanthroline complexes.
| Complex | Experimental Technique | Key Findings on Electron Transfer |
| Tris(5-nitro-1,10-phenanthroline)ruthenium(II) | Cyclic Voltammetry | Redox processes are ligand-centered, with multiple reduction waves corresponding to the sequential reduction of the 5-NO2-phen ligands. |
| Tris(5-nitro-1,10-phenanthroline)cobalt(II) | Cyclic Voltammetry | Ligand-based reductions are observed at more positive potentials due to the electron-withdrawing nitro group. |
| fac-[Re(Cl)(CO)3(5-Nitro-1,10-phenanthroline)] | Spectroelectrochemistry (IR) | The added electron in the one-electron reduced species is delocalized over the 5-nitro-1,10-phenanthroline ligand, as evidenced by shifts in the CO stretching frequencies. |
| Iron(II) and Copper(II) complexes of 5-nitro-1,10-phenanthroline | Oxidation Studies | The oxidation of these complexes leads to the decomposition of the phenanthroline ligand, indicating that the ligand is susceptible to oxidative degradation under certain conditions. researchgate.net |
Computational Chemistry and Theoretical Investigations of 5 Nitro 1,10 Phenanthroline Systems
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the electronic ground state of molecules. By calculating the electron density, DFT can accurately predict molecular structures, energies, and other key properties, offering profound insights into the electronic nature of 5-Nitro-1,10-phenanthroline (B1664666).
Molecular Orbital Analysis (HOMO-LUMO Energy Gaps, Charge Density Distribution)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and the energy required for its lowest electronic excitation pmf.unsa.baschrodinger.com.
For 1,10-phenanthroline (B135089) and its derivatives, the introduction of substituents dramatically alters the energies of these orbitals. The 5-nitro group, being a potent electron-withdrawing group, significantly lowers the energy of the LUMO. In computational studies on related metal complexes, the LUMO is consistently shown to be predominantly localized on the 5-Nitro-1,10-phenanthroline ligand, with a significant concentration of electron density on the nitro (NO₂) moiety itself mdpi.com. This localization is a direct consequence of the nitro group's ability to stabilize an additional electron.
The HOMO, in contrast, is typically distributed across the π-system of the phenanthroline ring structure. The strong pull of electrons by the nitro group leads to a highly polarized molecule and a redistribution of charge density. This intramolecular charge transfer character is fundamental to the molecule's reactivity and its behavior in larger systems, such as metal complexes. The magnitude of the HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity pmf.unsa.bairjweb.com. While specific values for the isolated 5-Nitro-1,10-phenanthroline molecule require dedicated calculations, studies on related systems provide valuable context.
| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |
|---|---|---|---|---|
| Generic Phenanthroline Derivative | -6.26 | -1.43 | 4.83 | Parent phenanthroline systems are typically insulators with large energy gaps semanticscholar.org. |
| Ni-Phenanthroline Complex (Generic) | - | - | 4.74 - 6.94 | Energy gaps in complexes are influenced by the metal and other ligands mdpi.com. |
| 5-Nitro-1,10-phenanthroline System (Inferred) | Lowered relative to phenanthroline | Significantly Lowered | Reduced relative to phenanthroline | The nitro group lowers the LUMO energy, reducing the overall gap and increasing electron-accepting character. |
Prediction of Ground State Geometries and Conformational Preferences
DFT calculations are highly effective at predicting the most stable three-dimensional structure of a molecule by finding the minimum energy geometry on its potential energy surface researchgate.netrsc.org. For 5-Nitro-1,10-phenanthroline, these calculations determine precise bond lengths, bond angles, and dihedral angles.
Correlation with Experimental Geometric and Spectroscopic Parameters
A critical validation of any computational method is its ability to reproduce experimental findings. DFT studies on phenanthroline-based systems have consistently demonstrated a strong correlation between theoretically calculated parameters and those determined experimentally, for instance, through X-ray crystallography mdpi.comresearchgate.net.
Calculated bond lengths and angles for metal complexes containing the 5-Nitro-1,10-phenanthroline ligand generally show good agreement with experimental data, often with minimal deviation mdpi.com. Furthermore, vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. While the absolute calculated frequencies are often scaled to correct for approximations in the theory and basis sets, the predicted patterns and relative intensities of vibrational modes align well with experimental spectra, aiding in the assignment of complex spectral features ijcrt.org. This strong agreement between theory and experiment provides confidence in the predictive power of DFT for properties that are difficult or impossible to measure directly.
| Parameter | DFT Calculation | Experimental Method | Correlation Level |
|---|---|---|---|
| Bond Lengths (e.g., C-C, C-N) | Predicted values in Angstroms (Å) | X-ray Crystallography | High; typically within a few percent mdpi.com. |
| Bond Angles | Predicted values in degrees (°) | X-ray Crystallography | High; good agreement with crystal structure data mdpi.com. |
| Vibrational Frequencies (IR/Raman) | Calculated wavenumbers (cm⁻¹) | FTIR / FT-Raman Spectroscopy | Good; allows for reliable assignment of experimental peaks ijcrt.org. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is focused on the ground state, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to investigate the properties of electronic excited states. This makes TD-DFT an indispensable tool for predicting and interpreting UV-Visible absorption spectra and for analyzing the complex processes of luminescence and energy transfer qu.edu.qanih.govmdpi.com.
Prediction of UV Spectra and Electronic Transitions
TD-DFT can simulate the UV-Visible absorption spectrum of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths (which relate to absorption intensity) mdpi.comresearchgate.net.
For 5-Nitro-1,10-phenanthroline, the calculated spectrum is expected to show characteristic absorptions corresponding to π→π* transitions within the aromatic phenanthroline system. The presence of the nitro group introduces new possibilities, including n→π* transitions involving the non-bonding electrons on the oxygen atoms. TD-DFT calculations can distinguish between these different types of transitions and identify which molecular orbitals are involved in each. The results of such calculations for related systems show excellent agreement with experimental spectra, helping to assign the observed absorption bands to specific electronic excitations qu.edu.qa. This predictive capability is vital for designing molecules with specific optical properties.
Analysis of Luminescence Mechanisms and Energy Transfer Efficiencies
Luminescence (fluorescence and phosphorescence) occurs when a molecule returns to its ground state from an excited state by emitting a photon. However, many molecules, particularly those with nitro groups, are non-luminescent because they possess efficient non-radiative pathways for de-excitation. TD-DFT is crucial for uncovering these quenching mechanisms nih.gov.
In metal complexes of 5-Nitro-1,10-phenanthroline, TD-DFT calculations have revealed the presence of low-lying excited states that are responsible for quenching luminescence. Upon photoexcitation, the system may initially populate a bright, emissive state (such as a metal-to-ligand charge-transfer, or MLCT, state). However, it can then rapidly transition to a "dark" intraligand excited state localized on the 5-Nitro-1,10-phenanthroline ligand. Specifically, an n→π* triplet state associated with the nitro group often provides an efficient pathway for the system to return to the ground state without emitting light. This rapid non-radiative decay explains why many complexes containing this ligand are not emissive.
Furthermore, these calculations are essential for understanding energy transfer processes. For lanthanide complexes, the 5-Nitro-1,10-phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then luminesces. TD-DFT can help assess the efficiency of this transfer by analyzing the energetic alignment and coupling between the ligand-centered excited states and the metal's emissive states.
Assessment of Substituent Effects on Electronic and Photophysical Parameters
The introduction of substituents onto the 5-nitro-1,10-phenanthroline framework provides a powerful strategy for tuning its electronic and photophysical properties. The inherent characteristics of the parent molecule are dominated by the potent electron-withdrawing nature of the nitro (–NO2) group. This group significantly influences the electronic structure and, consequently, the molecule's interaction with light. Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and rationalizing the effects of additional functional groups on the system.
The nitro group, being a strong electron-withdrawing group, substantially lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the phenanthroline system. rsc.org This effect is due to the high degree of conjugation in the planar phenanthroline ligand, which enhances the influence of the substituent. rsc.org The introduction of the nitro group can significantly alter the spectral features of the phenanthroline core, often leading to the appearance of new absorption bands and influencing intramolecular charge transfer (ICT) characteristics. qu.edu.qa It is also widely recognized that the nitro group can act as a fluorescence quencher, introducing non-radiative decay mechanisms that can diminish or eliminate photoluminescent properties. researchgate.net
Theoretical investigations focus on how the addition of secondary substituents, with varying electron-donating (EDG) or electron-withdrawing (EWG) capacities, can modulate the foundational electronic structure established by the 5-nitro group. These modifications can fine-tune the HOMO-LUMO energy gap, absorption wavelengths (λ_max), emission properties, and charge transfer character.
Impact of Electron-Donating and Electron-Withdrawing Groups
Studies on substituted 1,10-phenanthroline derivatives have established clear trends that can be extrapolated to the 5-nitro-1,10-phenanthroline system. scilit.com
Electron-Donating Groups (EDGs): Introducing EDGs such as methoxy (–OCH3) or methyl (–CH3) groups is predicted to raise the energy of the Highest Occupied Molecular Orbital (HOMO). This would lead to a reduction in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra. scilit.comnih.gov The charge-transfer character of electronic transitions is often enhanced by the presence of EDGs. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, adding further EWGs like cyano (–CN) or trifluoromethyl (–CF3) would be expected to lower both HOMO and LUMO levels, but with a more pronounced effect on the LUMO. rsc.org This typically results in a hypsochromic (blue) shift in the emission spectra relative to the unsubstituted parent compound. scilit.comnih.gov In some cases, strongly electron-withdrawing substituents can alter the nature of the electronic transition from a charge-transfer state to a local excitation. scilit.comnih.gov
The precise impact of a substituent is also position-dependent, with modifications at different sites of the phenanthroline rings affecting the molecular orbitals to varying extents. Computational models allow for a systematic investigation of these positional isomers.
The following tables summarize the predicted effects and present representative data from computational studies on related phenanthroline derivatives.
Table 1: Predicted Effects of Substituents on the Electronic Properties of 5-Nitro-1,10-phenanthroline
| Substituent Type | Position on Phenanthroline Ring | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
|---|---|---|---|---|
| Electron-Donating (e.g., -OCH₃, -NH₂) | C-2, C-9 | Increase | Minor Change | Decrease |
| Electron-Donating (e.g., -OCH₃, -NH₂) | C-3, C-8 | Moderate Increase | Minor Change | Decrease |
| Electron-Withdrawing (e.g., -CN, -CF₃) | C-2, C-9 | Decrease | Significant Decrease | Minor Change / Increase |
Table 2: Predicted Effects of Substituents on the Photophysical Properties of 5-Nitro-1,10-phenanthroline
| Substituent Type | Predicted Shift in Absorption (λ_max) | Predicted Shift in Emission (λ_max) | Predicted Effect on Quantum Yield | Nature of Transition |
|---|---|---|---|---|
| Electron-Donating (e.g., -OCH₃, -NH₂) | Bathochromic (Red Shift) | Bathochromic (Red Shift) scilit.comnih.gov | Potential Increase | Enhanced Charge Transfer scilit.comnih.gov |
These theoretical assessments are crucial for the rational design of novel 5-nitro-1,10-phenanthroline derivatives with tailored optoelectronic properties for specific applications, such as sensors, organic electronics, and photochemistry. nih.govresearchgate.net
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 5-Nitro-1,10-phenanthroline |
| Methoxy (–OCH₃) |
| Methyl (–CH₃) |
| Cyano (–CN) |
Advanced Applications in Catalysis and Materials Science
Catalytic Applications of 5-Nitro-1,10-phenanthroline (B1664666) Metal Complexes
Metal complexes of 5-nitro-1,10-phenanthroline have demonstrated significant potential in various catalytic transformations, benefiting from the electron-withdrawing nature of the nitro group which influences the catalytic activity and stability of the complex.
Homogeneous and Heterogeneous Catalysis
5-Nitro-1,10-phenanthroline has proven to be a versatile ligand in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , its metal complexes, soluble in the reaction medium, offer high activity and selectivity due to the well-defined nature of the active sites. For instance, palladium complexes of substituted phenanthrolines are active in carbonylation reactions nih.gov.
In heterogeneous catalysis , complexes of 5-nitro-1,10-phenanthroline can be immobilized on solid supports, facilitating catalyst separation and recycling. A notable example is the use of tris(1,10-phenanthroline) iron(II) complexes loaded onto zeolites as a heterogeneous photo-Fenton catalyst for the degradation of organic pollutants acs.org. This approach combines the catalytic prowess of the iron complex with the robustness and ease of handling of a solid support.
Chemoselective Hydrogenation of Nitroarenes
The chemoselective hydrogenation of nitroarenes to anilines is a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. Ruthenium(II) complexes containing phenanthroline ligands have been identified as highly effective catalysts for this reaction, achieving high chemoselectivity under aqueous and environmentally friendly conditions researchgate.net. While research has broadly focused on phenanthroline ligands, the electronic modifications brought by the nitro group in 5-nitro-1,10-phenanthroline can influence the catalyst's performance. The electron-withdrawing nature of the nitro group can modulate the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the hydrogenation process.
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Ru(II) Phenanthroline Complex | Substituted Nitrobenzene | Substituted Aniline | ~100 | >99 |
Influence of Ligand Design on Catalyst Activity and Selectivity
The design of the ligand is paramount in dictating the performance of a metal-based catalyst. The introduction of a nitro group at the 5-position of the 1,10-phenanthroline (B135089) ring has a profound electronic influence. This electron-withdrawing group can:
Enhance Catalytic Activity: In some reactions, such as the oxygen reduction reaction (ORR), the nitro group on the phenanthroline ligand has been shown to boost the catalytic activity of cobalt(II) complexes. This is attributed to the downshift of the eg-orbital energy level of the central metal ion, which facilitates the catalytic cycle.
Modify Redox Potentials: The electron-withdrawing nature of the nitro group makes the metal center more electrophilic, which can be advantageous in oxidative catalytic cycles.
Stabilize the Catalyst: The strong coordination of the phenanthroline ligand to the metal center can lead to more stable catalysts, preventing decomposition and increasing catalyst lifetime.
| Ligand | Metal | Reaction | Observed Effect on Activity |
|---|---|---|---|
| 5-Nitro-1,10-phenanthroline | Co(II) | Oxygen Reduction Reaction | Boosted catalytic activity |
| Substituted Phenanthrolines | Pd(II) | Carbonylation of Nitroarenes | Influences reaction kinetics |
Application in Optical Materials
The unique photophysical properties of 5-nitro-1,10-phenanthroline and its metal complexes make them valuable components in the development of advanced optical materials.
Utilization in Luminescent Materials and Probes
Complexes of 5-nitro-1,10-phenanthroline with lanthanide ions, such as Europium(III) and Samarium(III), exhibit strong luminescence. The 5-nitro-1,10-phenanthroline ligand acts as an efficient "antenna," absorbing light and transferring the energy to the central metal ion, which then emits light at its characteristic wavelength nih.gov.
For example, a Europium(III) complex with 5-nitro-1,10-phenanthroline and 2-thenoyltrifluoroacetone (B1682245) displays nearly monochromatic red emission at 612 nm with a high quantum yield of 36.0% at room temperature nih.gov. This makes such complexes promising for applications in luminescent materials, such as in displays and lighting. The triplet state energy of 5-nitro-1,10-phenanthroline has been determined to be suitable for sensitizing the luminescence of Eu(III) and Sm(III) ions effectively nih.gov. These luminescent properties also open up possibilities for their use as probes in biological imaging and sensing applications.
| Property | Value |
|---|---|
| Emission Wavelength | 612 nm (red) |
| Luminescence Quantum Yield | 36.0% |
| 5D0 Lifetime | 458 µs |
Supramolecular Assemblies for Optical Information Storage
The parent compound, 1,7-phenanthroline, is known to participate in the formation of supramolecular assemblies through non-covalent interactions. sigmaaldrich.com The introduction of a nitro group, as in 5-Nitro-1,7-phenanthroline, is expected to significantly influence these interactions. The electron-withdrawing nature of the nitro group can modify the electron density of the aromatic system, enhancing π-π stacking interactions and potentially enabling charge-transfer complexes. These interactions are fundamental to creating ordered, self-assembled structures.
While direct research into the use of this compound for optical information storage is not extensively documented, the photophysical properties of related phenanthroline derivatives are promising. digitellinc.com The ability to form stable, ordered assemblies is a prerequisite for materials used in data storage, where changes in optical properties (such as fluorescence or absorbance) in response to external stimuli (like light) can be used to encode information. The assembly of this compound with other molecules could lead to materials with unique photophysical characteristics suitable for such advanced applications. sigmaaldrich.comdigitellinc.com
Redox Mediation in Electrochemical Systems
Redox mediators are crucial components in many electrochemical systems, acting as electron shuttles to facilitate reactions that would otherwise be slow or inefficient. The phenanthroline core is an effective scaffold for redox mediators due to its ability to coordinate with metal ions and its inherent electrochemical activity.
Facilitation of Electron Transfer for Enzymatic Reactions (e.g., Glucose Oxidase)
In biosensors and biofuel cells, mediators are used to establish an electrical connection between the active site of an enzyme and an electrode surface. A study on phenanthroline derivatives (PDs) demonstrated that 5-Nitro-1,10-phenanthroline, an isomer of the subject compound, can act as a redox mediator for glucose oxidase (GOx). dtu.dk This enzyme catalyzes the oxidation of glucose, and the mediator facilitates the transfer of electrons generated in this reaction to the electrode.
The study showed that while 5-Nitro-1,10-phenanthroline was a functional mediator, its activity was lower than that of amino-substituted phenanthrolines. dtu.dk This highlights the significant impact of substituents on the mediating ability of the phenanthroline core. The electron-withdrawing nitro group alters the redox potential of the molecule, a key parameter in designing efficient mediator systems. Although this research focused on the 1,10-isomer, the shared 5-nitro-phenanthroline structure suggests that this compound could exhibit similar redox mediating properties for enzymes like GOx. dtu.dk
| Phenanthroline Derivative | Key Substituent Group | Relative Mediator Activity |
|---|---|---|
| 5-Amino-1,10-phenanthroline (5AP) | Amino (-NH₂) | High |
| 5,6-Diamino-1,10-phenanthroline (56DAP) | Amino (-NH₂) | High |
| 5-Nitro-1,10-phenanthroline (5NP) | Nitro (-NO₂) | Low (Approx. 4x lower than 5AP) |
Electrochemical Sensing Mechanisms
The principle of redox mediation is central to the mechanism of many electrochemical sensors. Phenanthroline derivatives are effective mediators in sensors designed to detect various biological molecules. For instance, 1,10-phenanthroline-5,6-dione (B1662461) has been used to create an electrochemical sensor for the detection of NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form). mdpi.com
The general mechanism involves the mediator molecule existing in an oxidized state at the electrode surface. When the target analyte (e.g., NADH) is introduced, it reduces the mediator. The electrode, held at a specific potential, then re-oxidizes the mediator, generating an electrical current. This current is proportional to the concentration of the analyte. The this compound molecule, with its distinct redox potential influenced by the nitro group, could be tailored for the selective detection of specific analytes by optimizing the operating potential to minimize interference from other substances. mdpi.comrsc.org
Corrosion Inhibition Research
The ability of organic molecules to adsorb onto a metal surface and form a protective layer is the basis of their use as corrosion inhibitors. Phenanthrolines have been studied for their effectiveness in protecting metals, particularly steel, in acidic environments. researchgate.netscilit.com
Adsorption Mechanisms on Metal Surfaces (e.g., Physisorption, Chemisorption)
The corrosion inhibition by phenanthroline derivatives on metal surfaces is attributed to their adsorption, a process which can occur through two primary mechanisms: physisorption and chemisorption. researchgate.netresearchgate.net
Physisorption : In acidic solutions, the nitrogen atoms of the phenanthroline ring can become protonated, leading to a positively charged molecule. This cation can then be electrostatically attracted to the metal surface, which is negatively charged due to the specific adsorption of anions (like Cl⁻) from the acid. This process is known as physisorption. researchgate.net
Chemisorption : This involves a stronger interaction, akin to the formation of a chemical bond. It can occur through the sharing of electrons between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen atoms and the delocalized π-electrons of the aromatic rings of this compound can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). researchgate.net The presence of the electron-withdrawing nitro group can influence the electron density on the aromatic system, thereby modulating the strength of this interaction.
Studies on various phenanthroline inhibitors have shown that their adsorption often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net The process is typically a combination of physisorption and chemisorption. researchgate.net
Formation and Characterization of Protective Films
The adsorption of this compound molecules onto a metal surface results in the formation of a thin, protective film. This film acts as a physical barrier, isolating the metal from the corrosive medium and thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov
The characterization of these protective films is essential to understanding the inhibition mechanism and efficiency. Several techniques are employed for this purpose:
Scanning Electron Microscopy (SEM) : SEM provides a direct visual assessment of the metal surface. In the presence of an effective inhibitor, SEM images show a significantly smoother and less damaged surface compared to the pitted and rough surface of a metal exposed to the corrosive environment without the inhibitor. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) : EIS is a powerful non-destructive technique used to study the electrode/electrolyte interface. The formation of a protective film increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl), which can be measured by EIS. A higher Rct value typically corresponds to better corrosion protection.
Energy-Dispersive X-ray Spectroscopy (EDX) : Often coupled with SEM, EDX can confirm the presence of elements from the inhibitor molecule (such as nitrogen and carbon) on the metal surface, providing direct evidence of adsorption. researchgate.net
| Technique | Information Obtained |
|---|---|
| Scanning Electron Microscopy (SEM) | Visualizes surface morphology, showing the reduction in corrosion damage (pitting, roughness). researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Quantifies the film's protective properties, such as increased charge transfer resistance. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Confirms the elemental composition of the surface, verifying the adsorption of the inhibitor. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
